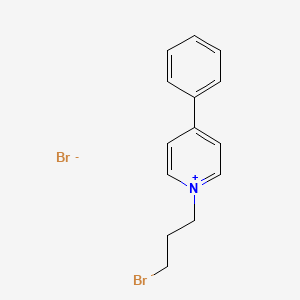
1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide is a quaternary ammonium salt with a bromide counterion. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure consists of a pyridinium ring substituted with a phenyl group and a 3-bromopropyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide typically involves the reaction of 4-phenylpyridine with 1,3-dibromopropane. The reaction is carried out in a suitable solvent such as acetonitrile or ethanol, often under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. These reactions are often performed in the presence of a base such as potassium carbonate in solvents like toluene or ethanol.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of the original compound.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the phenyl group with another aromatic ring.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide depends on its application. In biological systems, it may interact with cellular components such as proteins and nucleic acids, leading to changes in cellular function. The bromide ion can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The phenylpyridinium moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromopropyl)trimethylammonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
- 1-Bromo-3-phenylpropane
Uniqueness
1-(3-Bromopropyl)-4-phenylpyridin-1-ium bromide is unique due to the presence of both a pyridinium ring and a phenyl group, which confer specific electronic and steric properties. This combination makes it particularly useful in applications requiring strong π-π interactions and the ability to undergo nucleophilic substitution reactions. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it a versatile tool in various fields of research.
Eigenschaften
CAS-Nummer |
798552-06-4 |
|---|---|
Molekularformel |
C14H15Br2N |
Molekulargewicht |
357.08 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-4-phenylpyridin-1-ium;bromide |
InChI |
InChI=1S/C14H15BrN.BrH/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13;/h1-3,5-8,11-12H,4,9-10H2;1H/q+1;/p-1 |
InChI-Schlüssel |
OSWCJQWQIWQVSW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCBr.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)

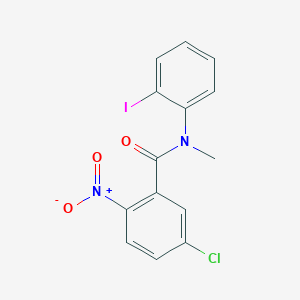
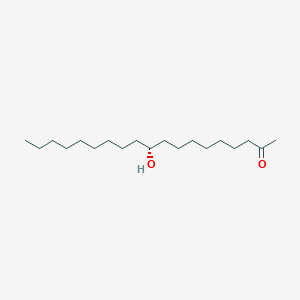
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)
![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
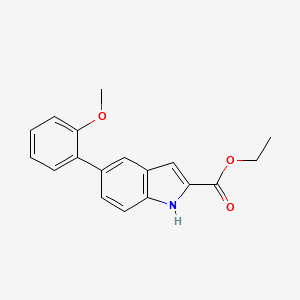
![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
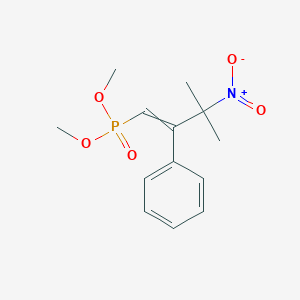
![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)
